2-(3-Formyl-1H-indazol-1-yl)acetic acid
Description
The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can serve as the basis for new therapeutic agents. Among the vast array of heterocyclic compounds, the indazole nucleus has emerged as a privileged structure. The specific compound, 2-(3-Formyl-1H-indazol-1-yl)acetic acid, represents a confluence of three key chemical moieties: the indazole core, a reactive formyl group, and an acetic acid side chain. This combination makes it a compound of significant interest from a research and synthetic perspective.
Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in modern drug discovery. wikipedia.org While rarely found in nature, synthetic indazole derivatives are prominent in a multitude of pharmacologically active compounds. nih.govtandfonline.com The structural versatility of the indazole ring system allows for substitution at various positions, leading to a wide spectrum of biological activities. researchgate.netexlibrisgroup.com
Researchers have successfully developed indazole-based compounds with applications as anticancer, anti-inflammatory, antimicrobial, and anti-HIV agents. nih.govtandfonline.com The thermodynamic stability of the 1H-indazole tautomer makes it a common and reliable scaffold in synthetic strategies. nih.govaustinpublishinggroup.com Its ability to act as a versatile synthon for more complex heterocyclic systems further cements its importance in organic chemistry. tandfonline.com The development of numerous indazole derivatives for a wide range of therapeutic targets highlights the scaffold's pharmacological significance. tandfonline.com
Table 1: Pharmacological Activities of Indazole Derivatives
| Pharmacological Activity | Description | References |
|---|---|---|
| Anticancer | Inhibition of various kinases and cancer cell proliferation. nih.govtandfonline.com | nih.govtandfonline.com |
| Anti-inflammatory | Modulation of inflammatory pathways. nih.govtandfonline.com | nih.govtandfonline.com |
| Antimicrobial | Activity against various bacterial and fungal strains. nih.gov | nih.gov |
| Anti-HIV | Inhibition of viral enzymes like HIV protease. researchgate.net | researchgate.net |
| Neuroprotective | Application in neurodegenerative disorders. tandfonline.com | tandfonline.com |
The utility of a core scaffold like indazole is greatly enhanced by the presence of functional groups that allow for further chemical modification or contribute directly to biological activity.
The formyl group (-CHO) , an aldehyde, is a highly versatile functional handle in organic synthesis. It can readily participate in a variety of chemical reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion into imines, oximes, and hydrazones. This reactivity allows for the straightforward diversification of the parent molecule, enabling the exploration of a wide chemical space in the search for optimized biological activity. In a biological context, formyl groups are also significant; for instance, N-formylmethionine initiates protein synthesis in bacteria and mitochondria, a feature the immune system can use to recognize bacterial or damaged cells. wikipedia.orgdrugbank.comnih.gov
The acetic acid moiety (-CH₂COOH) introduces a carboxylic acid group, which significantly influences the physicochemical properties of a molecule. It can increase water solubility and provides a site for ionic interactions, which can be crucial for binding to biological targets. The carboxylic acid group can be converted into esters, amides, or other derivatives, offering another avenue for scaffold modification. nih.govvinipul.com Acetic acid itself is a key building block in the chemical industry and a component in the synthesis of pharmaceuticals and other materials. researchgate.netsilverfernchemical.comchemicals.co.uk The synthesis of various indazole acetic acids has been a subject of research, indicating their value as intermediates for drug discovery programs. diva-portal.orgwhiterose.ac.ukresearchgate.net
This compound is a solid chemical compound characterized by the molecular formula C₁₀H₈N₂O₃. sigmaaldrich.comchembk.com Its structure features the acetic acid group attached to the N1 position of the indazole ring and a formyl group at the C3 position. This specific arrangement of functional groups makes it a valuable intermediate in synthetic chemistry.
From a research perspective, this compound is primarily viewed as a building block. The presence of both a reactive aldehyde and a carboxylic acid on the stable indazole core allows for sequential or orthogonal chemical transformations. This enables the synthesis of complex molecular architectures and libraries of compounds for screening purposes. While extensive research focusing directly on the biological activities of this compound itself is not widely published, its potential is inferred from the vast body of literature on functionalized indazoles. nih.gov The synthesis of related indazole acetic acid derivatives highlights the ongoing interest in this class of compounds as scaffolds for drug development. diva-portal.orgresearchgate.net
Table 2: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2060031-47-0 | sigmaaldrich.com |
| Molecular Formula | C₁₀H₈N₂O₃ | sigmaaldrich.com |
| Molecular Weight | 204.18 g/mol | chembk.com |
| Physical Form | Solid | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Storage Temperature | 2-8°C, Inert atmosphere | bldpharm.com |
The primary objective of this article is to provide a focused and scientifically rigorous overview of this compound. The scope is strictly limited to its chemical nature and its role within the broader context of chemical and biological research. This compendium aims to:
Situate the compound within the well-established field of indazole chemistry.
Analyze the importance of its constituent functional groups—the formyl and acetic acid moieties—in chemical synthesis and potential bioactivity.
Present a research-oriented perspective on the compound, emphasizing its role as a versatile synthetic intermediate.
This article deliberately excludes any information related to clinical applications, dosage, or detailed safety profiles to maintain a clear focus on the fundamental chemical and research aspects of the title compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-(3-formylindazol-1-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O3/c13-6-8-7-3-1-2-4-9(7)12(11-8)5-10(14)15/h1-4,6H,5H2,(H,14,15) |
InChI Key |
YFBXBZMHGYNDTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC(=O)O)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Formyl 1h Indazol 1 Yl Acetic Acid and Its Analogues
Retrosynthetic Analysis of the 2-(3-Formyl-1H-indazol-1-yl)acetic acid Scaffold
A retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection points that inform the main synthetic strategies. The most logical disconnections are at the N1-C (acetic acid) bond and the C3-C (formyl) bond.
This leads to two principal forward-synthetic approaches:
Alkylation of a Pre-formed Indazole: The disconnection of the N1-CH₂COOH bond points to a key intermediate, 1H-indazole-3-carbaldehyde . The synthesis would then involve the N-alkylation of this intermediate with a suitable two-carbon electrophile, such as an ethyl haloacetate, followed by hydrolysis of the ester to yield the final carboxylic acid. The main challenge in this route is controlling the regioselectivity of the N-alkylation to favor the desired N-1 isomer over the N-2 isomer.
Formation of the Indazole Ring on a Substituted Precursor: An alternative disconnection involves breaking the bonds of the pyrazole (B372694) ring of the indazole system. This strategy would entail constructing the indazole ring from a precursor that already contains the N-1 substituted acetic acid moiety. For instance, a substituted hydrazine (B178648), like ethyl (2-hydrazinylphenyl)acetate, could be cyclized with a suitable partner to form the indazole ring with the formyl group or a precursor already in place.
The choice between these pathways depends on the availability of starting materials, desired scale, and the need to control regioselectivity.
Established Synthetic Routes to the 1H-Indazole Core Bearing a Formyl Group at Position 3
The synthesis of the key intermediate, 1H-indazole-3-carbaldehyde, is a critical step. This involves the formation of the bicyclic indazole structure and the subsequent or concurrent introduction of the aldehyde function at the third position.
Cyclization Reactions for Indazole Ring Formation
The construction of the 1H-indazole skeleton can be achieved through various cyclization strategies, starting from appropriately substituted benzene (B151609) derivatives. These methods are foundational for building the core of the target molecule.
| Method | Starting Materials | Key Reagents/Conditions | Description |
| Nitrosation of Indoles | Substituted Indoles | Sodium Nitrite (B80452) (NaNO₂), Acid | This reaction proceeds through the nitrosation of the indole's C3 position, leading to an oxime intermediate which triggers ring opening and subsequent re-closure to form the 1H-indazole-3-carbaldehyde. rsc.orgnih.gov |
| Arylhydrazone Cyclization | Arylhydrazones | Electrochemical Anodic Oxidation | An electrochemical approach that facilitates a radical Csp²–H/N–H cyclization to form the N-N bond of the indazole ring. rsc.org |
| Intramolecular SNAr | 2-Fluoroaryl Aldehydes/Ketones, Arylhydrazines | Base (e.g., K₂CO₃), DMF | This two-step or one-pot method involves the formation of an arylhydrazone followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring. nih.gov |
| Ullmann-Type Reaction | Hydrazones from o-haloaryl aldehydes | Copper Catalyst, Base | An intramolecular copper-catalyzed Ullmann reaction is used to form the N-N bond, cyclizing the hydrazone to the 1H-indazole. thieme-connect.com |
| Diazotization Routes | o-Toluidines, o-Alkynylanilines | NaNO₂, Acid | Diazotization of an amino group on a substituted aniline, followed by intramolecular cyclization, is a classic method for forming the indazole ring. chemicalbook.comnih.gov |
| [3+2] Cycloaddition | Arynes, Hydrazones/Diazo Compounds | Base | Arynes, generated in situ, can undergo a [3+2] cycloaddition with various hydrazones or diazo compounds to construct the indazole skeleton. organic-chemistry.org |
Formylation Strategies for Indazole-3-carbaldehyde Synthesis
Introducing a formyl group at the C-3 position of the indazole ring is a non-trivial step, as direct electrophilic formylation methods like the Vilsmeier-Haack reaction are generally ineffective on the indazole core. nih.gov Therefore, alternative and indirect strategies are employed.
| Strategy | Precursor | Key Reagents/Conditions | Description |
| Nitrosation of Indoles | Substituted Indoles | NaNO₂, slightly acidic environment | This is a highly effective and direct method that converts indoles into 1H-indazole-3-carboxaldehydes in a single, albeit mechanistically complex, transformation. rsc.orgnih.govrsc.org It is often the preferred route. |
| Oxidation of 3-Methylindazole | 3-Methylindazole | Oxidizing Agent (e.g., SeO₂) | The methyl group at C-3 can be oxidized to the corresponding aldehyde. This requires the prior synthesis of the 3-methylindazole precursor. |
| Reduction of C-3 Esters/Acids | 1H-Indazole-3-carboxylic acid or its esters | Reducing agents (e.g., DIBAL-H) followed by re-oxidation | A C-3 carboxylate can be reduced to the primary alcohol, which is then re-oxidized to the aldehyde using standard oxidation protocols (e.g., PCC, Swern, or Dess-Martin oxidation). nih.gov |
| From 3-Halogenoindazoles | 3-Iodo- or 3-Bromoindazole | 1. Pd or Cu catalyst, Cyanide source (e.g., KCN) 2. Reducing agent (e.g., DIBAL-H) | This two-step sequence involves the conversion of a 3-halogenoindazole to a 3-cyanoindazole via transition-metal-catalyzed cyanation, followed by the reduction of the nitrile to an aldehyde. nih.gov |
| Lithiation and Formylation | Substituted Benzene Derivatives | 1. Organolithium reagent (e.g., n-BuLi) 2. DMF | For specific substrates, ortho-directed lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) can introduce the aldehyde group prior to or during ring formation. thieme-connect.com |
The nitrosation of indoles stands out as a particularly efficient method, providing direct access to the 1H-indazole-3-carbaldehyde scaffold from readily available indole (B1671886) starting materials. researchgate.net
Strategies for Introducing the Acetic Acid Moiety at Indazole N-1
With the 1H-indazole-3-carbaldehyde core in hand, the final key transformation is the introduction of the acetic acid group at the N-1 position. This is typically an N-alkylation reaction where controlling the site of alkylation is paramount.
N-Alkylation Approaches Utilizing Haloacetic Acid Precursors
The most direct method for installing the acetic acid side chain is the N-alkylation of the indazole ring with a haloacetic acid ester, such as ethyl bromoacetate (B1195939), followed by saponification of the ester.
Several factors have been studied to control the regioselectivity of this reaction:
Base and Solvent System: The choice of base and solvent plays a crucial role. The combination of sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) as the solvent has been shown to provide high selectivity for the N-1 alkylated product. nih.govresearchgate.net This is attributed to the coordination of the sodium cation with the N-2 nitrogen and a nearby electron-rich atom (like the oxygen of the C-3 formyl group), sterically directing the incoming electrophile to the N-1 position. nih.gov
Substituent Effects: Electron-withdrawing groups at the C-3 position, such as the formyl group in the key intermediate, generally favor the formation of the N-1 alkylated isomer. nih.gov
Thermodynamic vs. Kinetic Control: The N-1 substituted indazole is typically the more thermodynamically stable isomer. nih.gov Reaction conditions that allow for equilibration can favor the formation of the N-1 product.
A general procedure involves treating 1H-indazole-3-carbaldehyde with ethyl bromoacetate in the presence of a suitable base like K₂CO₃ or NaH in a solvent such as DMF or THF. nih.gov The resulting ester is then hydrolyzed under basic conditions (e.g., NaOH in water/methanol) to afford the final this compound. nih.gov Recent studies have focused on developing highly scalable and selective N-1 alkylation protocols to overcome the issue of mixed isomers. rsc.org
Alternative C-N Bond Forming Methodologies
Instead of alkylating a pre-formed indazole, an alternative approach is to construct the indazole ring with the N-1 substituent already attached. This strategy circumvents the problem of N-1/N-2 regioselectivity entirely.
This can be achieved by using a hydrazine derivative that already contains the acetic acid ester moiety. For example, a substituted 2-fluorobenzaldehyde (B47322) can be reacted with a hydrazine such as tert-butyl 2-hydrazinylacetate. The resulting hydrazone can then undergo an intramolecular cyclization (e.g., via an SNAr mechanism) to form the N-1 substituted indazole ring directly. nih.gov This method provides unambiguous regiochemical control from the outset.
Another novel approach involves the base-mediated condensation of 3-amino-3-(2-nitroaryl)propanoic acids. whiterose.ac.uk Depending on the reaction conditions and the nucleophilic solvent used, this method can provide access to various indazole acetic acid derivatives, showcasing an alternative route that builds the heterocyclic system through N-N bond formation. whiterose.ac.uk
Optimization of Synthetic Conditions for Enhanced Yield and Selectivity in this compound Preparation
The synthesis of this compound is a multi-step process, primarily involving the formation of the indazole-3-carboxaldehyde scaffold followed by N-alkylation. The optimization of each of these steps is critical for achieving high yields and regioselectivity.
The initial synthesis of the indazole-3-carboxaldehyde can be achieved through various methods, with a notable approach being the nitrosation of indoles. An optimized procedure for this conversion involves the use of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) in a dimethylformamide (DMF)/water solvent system. nih.govrsc.org
The subsequent N-alkylation of the indazole ring to introduce the acetic acid group is a step where regioselectivity becomes a major consideration, as alkylation can occur at either the N-1 or N-2 position of the indazole ring. nih.govresearchgate.net The formation of this compound requires specific N-1 alkylation.
Solvent, Catalyst, and Reagent Selection
For Indazole-3-carboxaldehyde Synthesis:
The choice of reagents and solvents is crucial in the nitrosation of indoles to form indazole-3-carboxaldehydes. The reaction is typically carried out using a nitrosating agent like sodium nitrite in an acidic medium. nih.gov The solvent system often consists of a mixture of water and an organic solvent such as DMF. nih.gov The concentration of the acid and the rate of addition of the indole solution are critical parameters to control to minimize side reactions. nih.gov
For N-Alkylation:
The N-alkylation step to introduce the acetic acid moiety is highly influenced by the selection of the base, solvent, and alkylating agent. To achieve N-1 regioselectivity, a combination of a strong base and a suitable solvent is necessary.
Bases: Studies on the N-alkylation of substituted indazoles have shown that strong bases like sodium hydride (NaH) and potassium tert-butoxide can favor N-1 substitution. nih.gov Cesium carbonate (Cs₂CO₃) has also been used, but it may lead to a mixture of N-1 and N-2 isomers depending on the solvent and temperature. nih.govnih.gov
Solvents: Dimethylformamide (DMF) is a commonly used solvent for N-alkylation reactions. nih.govnih.gov Tetrahydrofuran (THF) has also been shown to be effective, particularly in combination with strong bases like NaH, leading to high N-1 regioselectivity. nih.govresearchgate.net Other solvents like dioxane and chlorobenzene (B131634) have also been explored, with dioxane showing promising results in certain conditions. beilstein-journals.org
Alkylating Agents: The typical alkylating agent for the synthesis of this compound would be a haloacetic acid ester, such as ethyl bromoacetate, followed by hydrolysis of the ester to the carboxylic acid.
Interactive Data Table: Solvent and Base Effects on N-1 Regioselectivity of Indazole Alkylation
| Base | Solvent | N-1:N-2 Ratio | Conversion (%) | Reference |
| Cs₂CO₃ | DMF | Partial preference for N-1 | - | nih.gov |
| Potassium tert-butoxide | THF | 94:6 | 30 | nih.gov |
| NaH | THF | >99:1 | 57 | nih.gov |
| NaH | THF (at 50°C) | >99:1 | 100 | nih.gov |
| Cs₂CO₃ | Dioxane (at 90°C) | - | 96 | beilstein-journals.org |
Note: Data is generalized from studies on similar indazole systems and indicates trends.
Temperature, Pressure, and Reaction Time Effects
The physical parameters of the reaction, including temperature, pressure, and duration, significantly impact the yield and selectivity of the synthesis.
For Indazole-3-carboxaldehyde Synthesis:
The nitrosation of indoles is often initiated at a low temperature (0 °C) to control the initial exothermic reaction. nih.gov The reaction mixture is then heated to a higher temperature, typically around 50-80 °C, for several hours to drive the reaction to completion. nih.gov
For N-Alkylation:
Temperature plays a critical role in the N-alkylation of indazoles. Increasing the reaction temperature can improve the conversion rate. For instance, with NaH in THF, increasing the temperature from room temperature to 50 °C resulted in complete conversion to the N-1 alkylated product while maintaining excellent regioselectivity. nih.gov Similarly, for reactions using Cs₂CO₃, temperatures around 90 °C have been found to be effective. nih.govbeilstein-journals.org Reaction times are typically in the range of several hours to overnight to ensure complete reaction. nih.govnih.gov
Interactive Data Table: Temperature Effect on Indazole Synthesis
| Reaction Step | Temperature (°C) | Effect | Reference |
| Nitrosation of Indole | 0, then 80 | Controlled initiation, then completion | nih.gov |
| N-Alkylation (NaH/THF) | Room Temp → 50 | Increased conversion | nih.gov |
| General Indazole Synthesis | ↑ to 110 | Increased yield | researchgate.net |
| General Indazole Synthesis | > 110 | Decreased yield (side reactions) | researchgate.net |
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of indazole derivatives is an area of growing interest, focusing on reducing the environmental impact of chemical processes. benthamdirect.combohrium.com
Solvent-Free and Aqueous Media Syntheses
Efforts have been made to replace hazardous organic solvents with more environmentally benign alternatives. For the synthesis of the indazole core, methods utilizing greener solvents like polyethylene (B3416737) glycol (PEG) have been reported. organic-chemistry.org Some syntheses of indazoles have been achieved under solvent-free conditions or in aqueous media, which significantly reduces the generation of volatile organic compound waste. imedpub.comsamipubco.com For instance, the use of a recyclable silica (B1680970) sulfuric acid catalyst can facilitate the reaction without the need for hazardous organic solvents. imedpub.com
Catalyst Reuse and Sustainability Considerations
The development of reusable catalysts is a cornerstone of green chemistry. In the context of indazole synthesis, solid acid catalysts like silica sulfuric acid have been shown to be efficient and can be easily recovered by filtration and reused multiple times with minimal loss of activity. imedpub.com The use of natural catalysts, such as lemon peel powder, under ultrasound irradiation has also been explored for the synthesis of 1H-indazoles, offering a sustainable and efficient alternative. researchgate.net These approaches, while not directly reported for this compound, provide a framework for developing greener synthetic routes for this compound.
Asymmetric Synthesis Approaches for Chiral Analogues (if applicable)
The compound this compound itself is achiral. However, the synthesis of chiral analogues, where a stereocenter is introduced, is a relevant area of investigation, particularly for pharmaceutical applications where single enantiomers are often required. nih.gov
Asymmetric synthesis could potentially be applied to create chiral derivatives of this compound. This could be achieved by introducing a chiral center on the acetic acid side chain or on a substituent on the indazole ring. While specific methods for the asymmetric synthesis of analogues of this particular compound are not widely reported, general strategies for asymmetric synthesis of chiral indene (B144670) and other heterocyclic skeletons exist. oaepublish.com These often involve the use of chiral catalysts or chiral starting materials to induce stereoselectivity. For example, Pd-catalyzed asymmetric dipolar cyclization has been used to create chiral spiro-indenes. oaepublish.com Such methodologies could potentially be adapted for the synthesis of chiral indazole-containing compounds.
Chemical Reactivity and Derivatization Strategies of the Indazoleacetic Acid Core
Reactivity of the Formyl Group in 2-(3-Formyl-1H-indazol-1-yl)acetic acid
The formyl group, an aldehyde functionality, is a key site for various chemical reactions, making 1H-indazole-3-carboxaldehyde derivatives valuable intermediates in synthetic chemistry nih.gov. Its reactivity allows for the introduction of diverse structural motifs through nucleophilic additions, oxidation-reduction processes, and condensation reactions.
Nucleophilic Addition Reactions to the Aldehyde Moiety
The electrophilic carbon atom of the formyl group is susceptible to attack by various nucleophiles. A prominent example of this reactivity is the Grignard reaction, where organomagnesium halides add to the aldehyde to furnish secondary alcohols organic-chemistry.org. While specific examples with this compound are not extensively documented, the general reactivity of aldehydes suggests that treatment with a Grignard reagent (R-MgBr) would yield the corresponding secondary alcohol derivative. The reaction typically proceeds via nucleophilic addition of the organometallic reagent to the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide youtube.com.
Another important nucleophilic addition is the reaction with nitriles, which, after hydrolysis, can yield ketones masterorganicchemistry.com. This transformation provides a pathway to more complex carbonyl derivatives of the indazole core.
Table 1: Examples of Nucleophilic Addition Reactions on Aldehydes This table is illustrative of the general reactivity of aldehydes and does not represent specific results for this compound.
| Nucleophile | Reagent Example | Product Type | Reference |
|---|---|---|---|
| Organometallic | Grignard Reagent (R-MgBr) | Secondary Alcohol | organic-chemistry.org |
| Cyanide | HCN/NaCN | Cyanohydrin | General Knowledge |
| Nitrile (followed by hydrolysis) | R-CN | Ketone | masterorganicchemistry.com |
Oxidation and Reduction Pathways of the Formyl Functionality
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The oxidation of 1H-indazole-3-carboxaldehyde derivatives can lead to the corresponding 1H-indazole-3-carboxylic acid. While specific oxidizing agents for the title compound are not detailed, analogous transformations on indole-3-carboxaldehyde (B46971) have been reported, suggesting that reagents like sodium periodate (B1199274) could be effective researchgate.net. The formation of carboxylic acid as a side product during some syntheses of indazole-3-carboxaldehydes further indicates the susceptibility of the formyl group to oxidation rsc.org.
Conversely, reduction of the formyl group provides access to 3-hydroxymethyl-indazole derivatives. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically employed for the selective reduction of aldehydes to alcohols semanticscholar.orgnih.gov. The reduction of a related nitro-substituted indazole derivative to a primary alcohol has been documented, highlighting the feasibility of such transformations on the indazole scaffold researchgate.net.
Table 2: Oxidation and Reduction of the Formyl Group This table illustrates general transformations of aldehydes and related indazole derivatives.
| Transformation | Typical Reagent | Product Functional Group | Reference |
|---|---|---|---|
| Oxidation | Potassium permanganate (B83412) (KMnO₄), Sodium periodate (NaIO₄) | Carboxylic Acid | researchgate.net |
| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | semanticscholar.orgnih.gov |
Condensation Reactions Involving the Aldehyde Group
The formyl group of 1H-indazole-3-carboxaldehyde derivatives is a valuable precursor for various condensation reactions, which are crucial for forming new carbon-carbon bonds and constructing more complex molecular architectures. These reactions typically involve the reaction of the aldehyde with a compound containing an active methylene (B1212753) group nih.gov.
The Knoevenagel condensation is a key reaction where the aldehyde reacts with active methylene compounds, such as malonic acid derivatives or β-ketosulfonamides, often catalyzed by a weak base like piperidine (B6355638) nih.govbeilstein-journals.orgmdpi.comnih.gov. This reaction leads to the formation of α,β-unsaturated products, which are versatile intermediates for further synthetic manipulations.
The Wittig reaction provides a powerful method for converting the aldehyde into an alkene nih.govmasterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com. This reaction involves a phosphonium (B103445) ylide, which reacts with the aldehyde to form an oxaphosphetane intermediate that subsequently collapses to yield the alkene and triphenylphosphine (B44618) oxide. This method is widely used for the synthesis of specifically substituted alkenes.
Table 3: Condensation Reactions of the Aldehyde Group This table highlights key condensation reactions applicable to 1H-indazole-3-carboxaldehyde derivatives.
| Reaction Name | Reactant Type | Product Type | Reference |
|---|---|---|---|
| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Compound | nih.govnih.govbeilstein-journals.orgmdpi.comnih.gov |
| Wittig Reaction | Phosphonium Ylide | Alkene | nih.govmasterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com |
Transformations of the Acetic Acid Moiety
The acetic acid group attached to the N1 nitrogen of the indazole ring offers another handle for chemical modification, primarily through reactions of the carboxylic acid functionality.
Esterification and Amidation Reactions
Esterification of the carboxylic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using reagents like thionyl chloride in the alcohol as a solvent chemicalbook.comjocpr.commedcraveonline.com. For instance, 1H-indazole-3-carboxylic acid has been successfully converted to its methyl ester by treatment with thionyl chloride in methanol (B129727) chemicalbook.com. A similar approach would be applicable to this compound to yield the corresponding ester. Basic hydrolysis can then be used to convert the ester back to the carboxylic acid if needed nih.gov.
Amidation is another key transformation, allowing for the formation of amide bonds which are prevalent in many biologically active molecules. This is typically achieved by activating the carboxylic acid, for example with a coupling agent like O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), followed by the addition of a primary or secondary amine fishersci.co.ukgoogle.com. This method has been used for the synthesis of N-(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide from indazole-3-carboxylic acid google.com.
Table 4: Derivatization of the Acetic Acid Moiety This table summarizes common reactions of the carboxylic acid group on indazole derivatives.
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol), Acid catalyst (e.g., H₂SO₄) or Thionyl chloride | Ester | chemicalbook.comjocpr.commedcraveonline.com |
| Amidation | Amine, Coupling agent (e.g., HBTU), Base (e.g., DIPEA) | Amide | fishersci.co.ukgoogle.com |
Acid Chloride Formation and Subsequent Derivatizations
The carboxylic acid can be converted into a more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This highly electrophilic intermediate can then be reacted with a variety of nucleophiles to produce a range of derivatives. For example, reaction with amines readily forms amides, often under milder conditions than direct coupling methods fishersci.co.uk. The Schotten-Baumann reaction conditions, involving the reaction of an acyl chloride with an amine in the presence of a base, are a classic example of this approach fishersci.co.uk.
While specific literature on the acid chloride formation from this compound is scarce, this is a standard transformation for carboxylic acids and would be expected to proceed, providing a key intermediate for further derivatization.
Modifications at the α-Carbon of the Acetic Acid Side Chain
The α-carbon of the acetic acid side chain in indazole acetic acid derivatives represents a key position for introducing structural diversity. While specific studies on the α-functionalization of this compound are not extensively documented, research on related indazole acetic acid scaffolds provides valuable insights into potential synthetic strategies.
One notable approach involves the synthesis of α-hydroxy and α-alkoxy indazole acetic acids. A study by Odell et al. demonstrated a novel cascade N-N bond-forming reaction to produce these derivatives from 3-amino-3-(2-nitroaryl)propanoic acids. rsc.orgaustinpublishinggroup.com This method, conducted under basic conditions with various alcohol nucleophiles, allows for the direct incorporation of an alkoxy group at the α-position. For instance, reaction with methanol yields the corresponding α-methoxyacetic acid derivative. rsc.orgaustinpublishinggroup.com This strategy highlights a potential pathway to introduce oxygen-containing functionalities at the α-carbon of our target molecule, which could significantly alter its physicochemical properties.
The following table summarizes the types of α-substituted indazole acetic acids synthesized through this cascade reaction, illustrating the potential for modification.
| Starting Material | Nucleophile/Solvent | Resulting α-Substituent |
| 3-Amino-3-(2-nitrophenyl)propanoic acid | Methanol | Methoxy |
| 3-Amino-3-(2-nitrophenyl)propanoic acid | Ethanol | Ethoxy |
| 3-Amino-3-(2-nitrophenyl)propanoic acid | Isopropanol | Isopropoxy |
| 3-Amino-3-(2-nitrophenyl)propanoic acid | Ethanolamine | Unsubstituted |
| 3-Amino-3-(5-methoxy-2-nitrophenyl)propanoic acid | Methanol | Methoxy |
Data sourced from Odell et al. rsc.orgaustinpublishinggroup.com
It is important to note that the presence of the 3-formyl group in "this compound" might influence the outcome of these reactions. The aldehyde functionality could potentially undergo side reactions under the basic conditions employed. Therefore, protection of the formyl group might be necessary before attempting α-functionalization via this route.
Reactivity and Stability of the Indazole Heterocycle
The indazole ring system is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms and the fused benzene (B151609) ring. The presence of the N1-acetic acid and C3-formyl substituents in "this compound" will further modulate this reactivity.
Electrophilic and Nucleophilic Aromatic Substitution on the Indazole Ring
Electrophilic Aromatic Substitution:
The indazole ring is susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents. In the case of 1H-indazoles, electrophilic attack typically occurs at the C3, C5, and C7 positions. The N1-acetic acid group is generally considered to be electron-withdrawing, which would deactivate the ring towards electrophilic attack. Conversely, the nitrogen atoms of the pyrazole (B372694) ring can be protonated under strongly acidic conditions, which would also deactivate the ring.
Specific examples of electrophilic substitution on the indazole ring, while not on the exact title compound, provide a basis for potential reactions:
Halogenation: Bromination of 1H-indazole with Br2 can lead to the introduction of a bromine atom at the 3-position. nih.gov However, since the 3-position is already occupied in our target molecule, substitution would be directed to the benzene ring, likely at C5 or C7.
Nitration: Nitration of 2H-indazoles has been achieved at the C3-position using Fe(NO3)3. nih.gov For our N1-substituted indazole, nitration would be expected to occur on the benzene portion of the molecule.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAAr) on the indazole ring is less common and generally requires the presence of strong electron-withdrawing groups and a good leaving group. In a highly activated system, such as 1-aryl-3-formyl-4,6-dinitro-1H-indazoles, the nitro group at the 4-position can be displaced by various nucleophiles. chembk.com This suggests that if a suitable leaving group were present on the benzene ring of "this compound" (e.g., a halogen at C4, C5, C6, or C7), and potentially with additional activating groups, nucleophilic substitution could be a viable derivatization strategy.
Metalation and Cross-Coupling Reactions at Indazole C-Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including indazoles. These reactions typically involve the coupling of a halo-indazole with a suitable partner, such as a boronic acid (Suzuki coupling), an alkene (Heck coupling), or a terminal alkyne (Sonogashira coupling).
For "this compound," this would first require the synthesis of a halogenated derivative. Halogenation would likely occur at the C5 or C7 positions. Once obtained, these halo-derivatives could undergo various cross-coupling reactions.
Suzuki Coupling: The Suzuki cross-coupling of bromo- or iodo-indazoles with aryl or heteroaryl boronic acids is a well-established method for forming C-C bonds. For example, 5-bromoindazoles have been successfully coupled with various boronic acids in the presence of a palladium catalyst. chembk.comrsc.org
Heck Reaction: The Heck reaction allows for the vinylation of halo-indazoles. This reaction would introduce an alkene functionality at a C-position of the indazole ring.
Sonogashira Coupling: The Sonogashira coupling enables the introduction of an alkyne group by reacting a halo-indazole with a terminal alkyne in the presence of a palladium and copper co-catalyst. researchgate.net
Directed Ortho-Metalation (DoM):
Directed ortho-metalation is another powerful technique for the functionalization of aromatic rings. This method relies on a directing group to guide the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. In the context of N-substituted indazoles, the N1-substituent can act as a directing group. The N1-acetic acid group in our target molecule, particularly after conversion to an amide or ester, could potentially direct metalation to the C7 position. This would generate an organometallic intermediate that can then be quenched with various electrophiles to introduce a wide range of substituents at the C7 position.
The following table summarizes potential cross-coupling reactions for a hypothetical halo-derivative of this compound:
| Reaction Type | Coupling Partner | Potential Product Functionalization |
| Suzuki Coupling | Aryl/Heteroarylboronic acid | Aryl/Heteroaryl group at C5 or C7 |
| Heck Reaction | Alkene | Vinyl group at C5 or C7 |
| Sonogashira Coupling | Terminal alkyne | Alkynyl group at C5 or C7 |
Stability under Varied Chemical Environments (e.g., pH, redox conditions)
The stability of "this compound" is a critical consideration for its synthesis, storage, and application. The molecule possesses several functional groups that can be affected by pH and redox conditions.
pH Stability:
Redox Stability:
The indazole ring is generally stable to mild oxidizing and reducing agents. However, the 3-formyl group is susceptible to both oxidation and reduction.
Oxidation: The aldehyde can be readily oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate or chromic acid. This would yield 2-(3-carboxy-1H-indazol-1-yl)acetic acid.
Reduction: The aldehyde can be reduced to a primary alcohol (2-(3-(hydroxymethyl)-1H-indazol-1-yl)acetic acid) using reducing agents like sodium borohydride or lithium aluminum hydride. The carboxylic acid group may also be reduced under harsher conditions (e.g., with LiAlH4).
The stability of related indole-3-acetic acid derivatives under oxidative conditions has been studied, indicating that the indole (B1671886) nucleus can undergo oxidative degradation. nih.govnih.gov While indazoles are generally more stable than indoles, the potential for oxidative degradation of the indazole ring in "this compound" under strong oxidizing conditions should be considered.
Multi-functionalization Strategies for Generating Analogues of this compound
The presence of multiple reactive sites on "this compound" allows for the development of multi-functionalization strategies to generate a diverse library of analogues. These strategies can be broadly categorized as sequential and parallel derivatization approaches.
Sequential and Parallel Derivatization Approaches
Sequential Derivatization:
Sequential derivatization involves the stepwise modification of the different functional groups. The order of these reactions is crucial to avoid unwanted side reactions and may require the use of protecting groups. A possible sequential derivatization strategy could be:
Protection of the formyl group: The aldehyde could be protected as an acetal (B89532) to prevent its reaction in subsequent steps.
Derivatization of the carboxylic acid: The protected intermediate could then undergo reactions at the carboxylic acid group, such as esterification or amidation.
Functionalization of the indazole ring: The resulting ester or amide could then be subjected to, for example, halogenation followed by a cross-coupling reaction to introduce a substituent on the benzene ring.
Modification of the α-carbon: If desired, the α-carbon could be functionalized at an appropriate stage.
Deprotection of the formyl group: Finally, removal of the acetal protecting group would regenerate the aldehyde functionality.
This stepwise approach allows for precise control over the final structure of the analogue.
Parallel Derivatization:
Parallel synthesis aims to generate a library of compounds simultaneously. For "this compound," a parallel approach could involve:
Preparation of a key intermediate: A common intermediate, such as a halogenated derivative of this compound methyl ester, could be synthesized on a larger scale.
Diversification: This key intermediate could then be distributed into a multi-well plate and reacted with a variety of building blocks. For example:
A library of boronic acids could be used in a parallel Suzuki coupling reaction to generate a range of C-aryl or C-heteroaryl derivatives.
A library of amines could be used for parallel amidation of the ester group (after hydrolysis to the carboxylic acid).
The formyl group could be reacted with a library of hydrazines or hydroxylamines to form hydrazones or oximes in parallel.
This approach is highly efficient for generating a large number of analogues for screening purposes. Multi-component reactions, where three or more reactants combine in a single step, could also be a powerful tool for the parallel synthesis of complex derivatives starting from the 3-formyl-1H-indazole core. rsc.org
Library Synthesis Based on the Indazoleacetic Acid Scaffold
The strategic positioning of the formyl and carboxylic acid groups on the indazoleacetic acid scaffold allows for the construction of extensive compound libraries through a variety of synthetic transformations. The aldehyde at C3 serves as a key handle for diversification, while the carboxylic acid at N1 provides a vector for introducing another layer of complexity, often tailored for specific biological targets or to modulate physicochemical properties.
The generation of libraries from this scaffold typically involves a systematic exploration of reactions at both the aldehyde and carboxylic acid functionalities. The aldehyde can be readily converted into a wide array of other functional groups or used in condensation reactions to build larger molecular frameworks. For instance, it can undergo reductive amination with a diverse set of primary and secondary amines to yield a library of aminoalkyl-indazole derivatives. Similarly, Wittig-type reactions or Knoevenagel condensations can be employed to introduce various substituted alkenes at the C3 position. researchgate.net
The carboxylic acid moiety is commonly derivatized through amide bond formation, coupling with a broad range of amines to produce a library of amides. This is a particularly attractive strategy in drug discovery, as the amide bond is a common feature in many biologically active molecules. Esterification with different alcohols provides another avenue for diversification.
A hypothetical library synthesis plan could involve a two-dimensional combinatorial approach. In the first dimension, a set of diverse amines could be reacted with the carboxylic acid to generate a series of amides. In the second dimension, each of these amides could then be subjected to a variety of transformations at the aldehyde group, such as reductive amination with a panel of different amines or aldehydes. This approach allows for the rapid generation of a large and diverse library of compounds from a single starting scaffold.
Table 1: Potential Derivatization Reactions for Library Synthesis
| Functional Group | Reaction Type | Potential Reagents/Conditions | Resulting Functional Group |
| C3-Formyl | Reductive Amination | Various primary/secondary amines, NaBH(OAc)₃ | Secondary/tertiary amine |
| Wittig Reaction | Various phosphonium ylides | Alkene | |
| Knoevenagel Condensation | Active methylene compounds, base | Substituted alkene | |
| Aldol Condensation | Ketones, aldehydes, acid/base catalysis | β-Hydroxy carbonyl | |
| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Carboxylic acid | |
| Reduction | Reducing agents (e.g., NaBH₄) | Alcohol | |
| N1-Acetic Acid | Amide Coupling | Various amines, coupling agents (e.g., HATU, DCC) | Amide |
| Esterification | Various alcohols, acid catalysis | Ester |
Chemo- and Regioselective Functionalization Challenges and Solutions
The presence of multiple reactive sites on the this compound molecule presents significant challenges in achieving chemo- and regioselectivity during functionalization. The primary challenge lies in selectively modifying one functional group without affecting the others. For instance, many reagents that react with the aldehyde can also react with the carboxylic acid, and vice versa. Furthermore, the indazole ring itself can undergo electrophilic substitution, adding another layer of complexity.
Challenges:
Chemoselectivity between the aldehyde and carboxylic acid: Many common reactions, such as reduction or oxidation, can affect both functional groups. For example, strong reducing agents like lithium aluminum hydride would reduce both the aldehyde and the carboxylic acid.
Regioselectivity of N-alkylation: The synthesis of the starting material itself presents a regioselectivity challenge, as alkylation of 1H-indazole can occur at either the N1 or N2 position. rsc.org The synthesis of the desired N1-substituted isomer requires carefully controlled reaction conditions.
Functionalization of the indazole ring: The benzene portion of the indazole ring can undergo electrophilic aromatic substitution. The position of substitution will be directed by the existing substituents, and controlling this regioselectivity can be difficult.
Protecting group strategy: To achieve selective functionalization, a carefully designed protecting group strategy is often necessary. This adds extra steps to the synthesis and requires protecting groups that can be selectively introduced and removed under mild conditions.
Solutions:
Orthogonal Protecting Groups: A key solution to the chemoselectivity problem is the use of orthogonal protecting groups. wiley-vch.de For example, the carboxylic acid can be protected as an ester (e.g., a methyl or ethyl ester) which is stable under the conditions used for many aldehyde reactions. The aldehyde could be protected as an acetal, which is stable to many conditions used for amide coupling at the carboxylic acid. The choice of protecting groups is crucial and must be compatible with the planned reaction sequence.
Selective Reagents and Conditions: The use of milder, more selective reagents can also address chemoselectivity issues. For example, sodium borohydride is a milder reducing agent than lithium aluminum hydride and can often selectively reduce an aldehyde in the presence of a carboxylic acid. Similarly, specific coupling agents for amide bond formation can be chosen to minimize side reactions with the aldehyde.
Directed Metalation: For regioselective functionalization of the indazole ring, directed metalation strategies can be employed. This involves using a directing group to guide a metalating agent (like an organolithium reagent) to a specific position on the ring, which can then be quenched with an electrophile.
Control of N-Alkylation: The regioselective synthesis of the N1-acetic acid derivative can be favored by using specific bases and solvents during the alkylation of the parent indazole. For example, the use of a stronger base might favor deprotonation at the more acidic N1 position.
Table 2: Illustrative Protecting Group Strategies
| Functional Group to Protect | Protecting Group | Introduction Conditions | Removal Conditions | Orthogonal to: |
| Carboxylic Acid | Methyl Ester | Methanol, Acid catalyst | Base hydrolysis (e.g., NaOH) | Acetal protection of aldehyde |
| Aldehyde | Acetal (e.g., with ethylene (B1197577) glycol) | Ethylene glycol, Acid catalyst | Acid hydrolysis | Amide coupling at carboxylic acid |
| Indazole N-H (if starting from 3-formylindazole) | Boc (tert-butoxycarbonyl) | Boc₂O, base | Acid (e.g., TFA) | Esterification of carboxylic acid |
By carefully considering these challenges and implementing appropriate synthetic strategies, the this compound scaffold can be effectively utilized for the creation of diverse and complex chemical libraries for biological screening and lead optimization.
Spectroscopic and Advanced Analytical Characterization of 2 3 Formyl 1h Indazol 1 Yl Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 2-(3-Formyl-1H-indazol-1-yl)acetic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their interconnections.
1H NMR Chemical Shift Analysis of Indazole Protons and Side Chain Protons
The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indazole ring system and the acetic acid side chain. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The protons on the benzene (B151609) portion of the indazole ring (H-4, H-5, H-6, and H-7) typically resonate in the aromatic region, generally between δ 7.0 and 8.5 ppm. The specific chemical shift of each proton is influenced by the electron-withdrawing or -donating nature of the substituents and their positions on the ring. The proton at position H-7 is often deshielded due to the anisotropic effect of the pyrazole (B372694) ring nitrogen (N-1), leading to a downfield shift. rtu.lv The formyl proton (-CHO) is highly deshielded and is expected to appear as a singlet significantly downfield, typically in the range of δ 9.5-10.5 ppm.
The methylene (B1212753) protons (-CH2-) of the acetic acid side chain are adjacent to the N-1 of the indazole ring and the carboxylic acid group. Their chemical shift is anticipated to be in the range of δ 5.0-5.5 ppm as a singlet, influenced by the electronegativity of the adjacent nitrogen and the deshielding effect of the carbonyl group. The acidic proton of the carboxylic acid (-COOH) is typically a broad singlet and its chemical shift is highly dependent on the solvent and concentration, but generally appears downfield, often above δ 10.0 ppm, and may undergo exchange with deuterated solvents. nih.govnih.gov
Table 1: Predicted 1H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar indazole derivatives found in the literature. Actual experimental values may vary.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 7.8 - 8.2 | d |
| H-5 | 7.2 - 7.6 | t |
| H-6 | 7.4 - 7.8 | t |
| H-7 | 8.0 - 8.4 | d |
| -CH2- | 5.0 - 5.5 | s |
| -CHO | 9.5 - 10.5 | s |
| -COOH | > 10.0 | br s |
13C NMR and DEPT Spectroscopy for Carbon Framework Elucidation
The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The aromatic carbons of the indazole ring are expected to appear in the δ 110-150 ppm range. The carbon of the formyl group (C=O) is significantly deshielded and will resonate at a very downfield position, typically between δ 185 and 195 ppm. The carboxylic acid carbonyl carbon is also found downfield, generally in the δ 170-180 ppm region. The methylene carbon of the acetic acid side chain is expected around δ 50-60 ppm.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between CH, CH2, and CH3 groups. A DEPT-135 experiment would show CH and CH3 signals as positive peaks and CH2 signals as negative peaks. Quaternary carbons, including the carbonyl carbons and the bridgehead carbons of the indazole ring, would be absent in a DEPT spectrum. This technique is invaluable for the unambiguous assignment of the carbon signals.
Table 2: Predicted 13C NMR Chemical Shifts and DEPT-135 Data for this compound This table is generated based on typical chemical shift values for similar indazole derivatives. Actual experimental values may vary.
| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
| C-3 | 140 - 145 | Quaternary (absent) |
| C-3a | 120 - 125 | Quaternary (absent) |
| C-4 | 120 - 125 | CH (positive) |
| C-5 | 125 - 130 | CH (positive) |
| C-6 | 128 - 132 | CH (positive) |
| C-7 | 110 - 115 | CH (positive) |
| C-7a | 135 - 140 | Quaternary (absent) |
| -CH2- | 50 - 60 | CH2 (negative) |
| -COOH | 170 - 180 | Quaternary (absent) |
| -CHO | 185 - 195 | CH (positive) |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are powerful tools for establishing the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): The 1H-1H COSY spectrum would show correlations between protons that are spin-spin coupled, typically those on adjacent carbons. This would be instrumental in assigning the protons of the benzene ring by tracing the connectivity from H-4 to H-5, H-5 to H-6, and H-6 to H-7.
HSQC (Heteronuclear Single Quantum Coherence): The 1H-13C HSQC spectrum correlates protons directly to the carbons to which they are attached. This allows for the unambiguous assignment of the carbon signals for all protonated carbons by correlating the assigned proton signals from the 1H NMR spectrum to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The 1H-13C HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations from the methylene protons (-CH2-) to the C-7a and C-3 of the indazole ring, as well as to the carboxylic acid carbonyl carbon, would confirm the attachment of the side chain to the N-1 position. Correlations from the formyl proton to C-3 would confirm its position.
NOESY (Nuclear Overhauser Effect Spectroscopy): The 1H-1H NOESY spectrum shows correlations between protons that are close in space, even if they are not directly coupled. This can be used to confirm spatial relationships within the molecule. For example, a NOESY correlation between the methylene protons and the H-7 proton of the indazole ring would provide further evidence for the N-1 substitution.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C10H8N2O3), the expected monoisotopic mass is approximately 204.0535 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this calculated value, typically with an error of less than 5 ppm, thus confirming the molecular formula. chemrxiv.org
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion or a protonated/deprotonated molecule) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure.
For this compound, common fragmentation pathways would likely involve the loss of small, stable molecules. In positive ion mode, after protonation to form [M+H]+, potential fragmentation pathways could include:
Loss of water (H2O) from the carboxylic acid group.
Loss of carbon monoxide (CO) from the formyl group.
Decarboxylation, with the loss of carbon dioxide (CO2).
Cleavage of the acetic acid side chain.
In negative ion mode, starting with the deprotonated molecule [M-H]-, a prominent fragmentation would be the loss of CO2 from the carboxylate group. The analysis of these fragmentation pathways provides confirmatory evidence for the presence of the formyl and carboxylic acid functional groups and their connectivity to the indazole core.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific vibrational modes of the chemical bonds. For this compound, the IR spectrum is expected to exhibit distinct peaks corresponding to its three main components: the formyl group, the carboxylic acid moiety, and the indazole ring.
The formyl group (-CHO) gives rise to two characteristic stretching vibrations: the C-H stretch and the C=O stretch. The aldehydic C-H stretch typically appears as a pair of weak to medium bands in the region of 2830-2695 cm⁻¹. The carbonyl (C=O) stretching vibration of an aldehyde is one of the most intense and recognizable bands in the IR spectrum, generally found in the range of 1740-1720 cm⁻¹. The exact position of this band is sensitive to conjugation. In the case of this compound, where the formyl group is attached to the aromatic indazole ring, conjugation is expected to lower the C=O stretching frequency.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehydic C-H Stretch | 2830-2810 and 2730-2710 | Weak to Medium |
| Aldehydic C=O Stretch | 1710-1685 (conjugated) | Strong |
This is an interactive data table. Click on the headers to sort.
The carboxylic acid functional group (-COOH) is characterized by a very broad O-H stretching band that typically spans from 3300 to 2500 cm⁻¹. This broadness is a result of strong intermolecular hydrogen bonding, which is a prominent feature in the solid-state structure of carboxylic acids. The carbonyl (C=O) stretching vibration of a carboxylic acid is also a strong band, usually appearing in the region of 1725-1700 cm⁻¹. In the solid state, due to hydrogen-bonded dimer formation, this band is often observed at a lower frequency, around 1710-1680 cm⁻¹.
Furthermore, the C-O stretching and O-H bending vibrations are also characteristic. The C-O stretch is typically found between 1320-1210 cm⁻¹, while the in-plane and out-of-plane O-H bending vibrations are observed around 1440-1395 cm⁻¹ and 950-910 cm⁻¹, respectively.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3300-2500 | Very Broad, Strong |
| C=O Stretch (H-bonded dimer) | 1710-1680 | Strong |
| C-O Stretch | 1320-1210 | Medium |
| O-H Bend (in-plane) | 1440-1395 | Medium |
| O-H Bend (out-of-plane) | 950-910 | Broad, Medium |
This is an interactive data table. Click on the headers to sort.
The indazole ring, being an aromatic heterocyclic system, exhibits several characteristic vibrational modes. These include C-H stretching vibrations of the aromatic ring, which are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring give rise to a series of medium to strong bands in the 1620-1450 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations are also characteristic and appear in the regions of 1300-1000 cm⁻¹ and 900-675 cm⁻¹, respectively. The pattern of the out-of-plane C-H bending bands can often provide information about the substitution pattern on the benzene portion of the indazole ring.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are packed in the crystal lattice. Although specific crystallographic data for this compound is not publicly available, the solid-state structure can be inferred by examining the structures of closely related indazole derivatives.
The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds involving the carboxylic acid groups. Carboxylic acids commonly form centrosymmetric dimers in the solid state, where two molecules are held together by a pair of O-H···O hydrogen bonds between their carboxyl groups. This is a very robust and frequently observed supramolecular synthon.
In addition to the carboxylic acid dimerization, other intermolecular interactions are anticipated. The nitrogen atom at the 2-position of the indazole ring is a potential hydrogen bond acceptor. For instance, in the crystal structure of the related compound, indazol-2-yl-acetic acid, a supramolecular architecture involving O-H···N intermolecular hydrogen bonds has been observed. nih.gov This suggests that in this compound, there could be a competition or coexistence of O-H···O and O-H···N hydrogen bonds, leading to the formation of chains or more complex networks.
The formyl group can also participate in weaker C-H···O hydrogen bonds, where the aldehydic hydrogen acts as a donor and an oxygen atom (either from a carbonyl or another formyl group) acts as an acceptor. Furthermore, π-π stacking interactions between the aromatic indazole rings of adjacent molecules are likely to play a significant role in stabilizing the crystal packing.
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
| Strong Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Formation of dimeric structures |
| Strong Hydrogen Bond | Carboxylic Acid (O-H) | Indazole Nitrogen (N2) | Formation of chains or networks |
| Weak Hydrogen Bond | Formyl (C-H) | Carbonyl Oxygen (C=O) | Further stabilization of the crystal lattice |
| π-π Stacking | Indazole Ring | Indazole Ring | Contribution to overall crystal stability |
This is an interactive data table. Click on the headers to sort.
While precise experimental values are not available, the expected bond lengths and angles within this compound can be estimated based on standard values and data from analogous structures. The indazole ring is expected to be largely planar. The bond lengths within the benzene part of the ring will be typical for an aromatic system. The C-N and N-N bonds in the pyrazole part of the ring will reflect their partial double bond character.
The geometry of the acetic acid side chain is of particular interest. There will be free rotation around the N-CH₂ and CH₂-COOH single bonds, and the conformation adopted in the solid state will be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions. The torsion angles describing the orientation of the acetic acid group relative to the indazole ring would be a key feature determined by X-ray crystallography. Similarly, the orientation of the formyl group relative to the indazole ring would be established. Due to conjugation, the formyl group is expected to be coplanar with the indazole ring.
Chromatographic Techniques for Purity Assessment and Quantification in Research Samples
Chromatographic methods are paramount for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration in various samples.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity and determining the concentration of this compound. A validated reverse-phase HPLC (RP-HPLC) method is crucial for obtaining reliable and reproducible results.
Method Development: The development of an appropriate HPLC method involves the systematic optimization of several parameters to achieve good resolution, symmetric peak shapes, and a reasonable analysis time. For an acidic compound like this compound, a C18 or C8 column is typically employed. The mobile phase often consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, with the pH adjusted to ensure the analyte is in a single ionic form. nih.govresearchgate.net The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution for acidic analytes. whiterose.ac.uk
An illustrative HPLC method for the analysis of this compound is presented below. Gradient elution is often preferred to effectively separate compounds with a range of polarities that might be present in a research sample.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 310 nm |
Validation: Method validation is performed to ensure that the analytical procedure is suitable for its intended purpose. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by analyzing placebo samples and stressed samples.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net
While this compound itself is not sufficiently volatile for direct GC analysis without derivatization due to its carboxylic acid group, GC coupled with Mass Spectrometry (GC-MS) is an invaluable technique for the identification and quantification of volatile impurities or byproducts that may be present from its synthesis. nih.govnih.gov For instance, residual solvents or low molecular weight starting materials can be effectively monitored using this method.
Sample Preparation and Analysis: A research sample of the compound would typically be dissolved in a suitable volatile solvent, such as methanol (B129727) or dichloromethane, and injected into the GC-MS system. The high temperature of the GC inlet and column would volatilize the impurities, which are then separated based on their boiling points and interaction with the stationary phase.
A representative GC-MS method for analyzing volatile byproducts is outlined below.
| Parameter | Condition |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 35-550 amu |
This method allows for the separation and identification of potential volatile byproducts by comparing their mass spectra with established libraries.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions in real-time. rsc.orgnih.gov For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.
Procedure: A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel coated). The plate is then developed in a chamber containing a suitable mobile phase. The choice of eluent is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used. nih.govsemanticscholar.org By comparing the retention factor (Rf) values of the spots corresponding to the starting materials, product, and any intermediates, a chemist can qualitatively assess the status of the reaction. Visualization is typically achieved under UV light (254 nm and/or 366 nm) due to the aromatic nature of the indazole ring.
An example of a TLC system for monitoring a relevant synthesis is provided below.
| Parameter | Condition |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Ethyl Acetate / Hexane (1:1, v/v) |
| Visualization | UV lamp (254 nm) |
UV-Visible Spectroscopy for Electronic Structure and Concentration Determination
UV-Visible spectroscopy is a valuable technique for probing the electronic structure of conjugated systems and for quantitative analysis. The indazole ring system, being aromatic and conjugated with a formyl group, exhibits characteristic absorption bands in the UV region.
Electronic Structure: The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions. The conjugation of the benzene ring with the pyrazole ring and the formyl substituent influences the energy of these transitions and thus the wavelength of maximum absorbance (λmax). The spectrum can provide insights into the electronic environment of the chromophore. For related azole compounds, these transitions are often observed in the 200-350 nm range. researchgate.net
Concentration Determination: According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship forms the basis for the quantitative determination of this compound in solution.
To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.
An illustrative table of expected UV-Vis absorption data is provided below.
| Solvent | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) at λmax 1 |
| Methanol | ~254 | ~310 | (Value would be determined experimentally) |
| Acetonitrile | ~253 | ~309 | (Value would be determined experimentally) |
The exact λmax values and molar absorptivity are dependent on the solvent used due to solvatochromic effects.
Computational and Theoretical Investigations of 2 3 Formyl 1h Indazol 1 Yl Acetic Acid
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Target Complexes
Molecular Dynamics (MD) simulations provide a powerful tool for understanding the dynamic behavior of 2-(3-Formyl-1H-indazol-1-yl)acetic acid when bound to a biological target. These simulations model the atomic movements over time, offering insights into the stability of the ligand-protein complex and the conformational flexibility of the ligand.
The conformational flexibility of this compound, particularly the acetic acid side chain, is crucial for its ability to adapt to the binding pocket of a target protein. MD simulations can sample a wide range of possible conformations, identifying the most energetically favorable orientations.
The torsional angles of the acetic acid moiety (O=C-C-N) and the formyl group (O=C-C=C) are key parameters in these analyses. By tracking these angles throughout the simulation, researchers can construct a conformational landscape that reveals the preferred spatial arrangements of these functional groups. This information is vital for understanding how the ligand achieves an optimal fit within the binding site. The flexibility of substituted cyclohexanes, for example, is a well-studied area that provides a basis for understanding how substituents on cyclic systems influence conformational preferences. libretexts.orgyoutube.com
A more negative ΔG_bind value indicates a more stable and higher-affinity interaction. These calculations can be used to rank different derivatives and to decompose the binding energy into contributions from different types of interactions (e.g., van der Waals, electrostatic, solvation).
Table 2: Hypothetical Binding Free Energy Data for this compound with a Target Protein
| Energy Component | Contribution (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -30.8 |
| Polar Solvation Energy | +55.7 |
| Non-polar Solvation Energy | -5.1 |
| ΔG_bind | -25.4 |
Such data provides a quantitative measure of binding affinity and highlights the key energetic drivers of complex formation. This is a fundamental task in drug discovery for which deep learning models are also being developed to improve prediction accuracy. nih.goved.ac.uk
Pharmacophore Modeling and Virtual Screening Based on the Indazoleacetic Acid Scaffold
Pharmacophore modeling is a powerful technique for identifying the essential three-dimensional arrangement of chemical features required for biological activity. Based on the structure of this compound, a pharmacophore model can be generated to guide the discovery of novel compounds with similar binding properties. ugm.ac.idugm.ac.idresearchgate.net
A 3D pharmacophore model for this compound would typically include the following features:
A Hydrogen Bond Acceptor (HBA): Corresponding to the oxygen atom of the 3-formyl group.
A Hydrogen Bond Donor (HBD): Corresponding to the hydroxyl group of the 1-acetic acid moiety.
An Aromatic Ring (AR): Representing the indazole core.
A Negative Ionizable (NI) feature: Representing the deprotonated carboxylate of the acetic acid.
The spatial relationships (distances and angles) between these features are critical. Software such as LigandScout or MOE can be used to generate and refine these models based on the ligand's low-energy conformations or its docked pose in a protein's active site. nih.govnih.gov
Table 3: Hypothetical 3D Pharmacophore Model Features and Constraints
| Feature 1 | Feature 2 | Distance (Å) |
|---|---|---|
| HBA (Formyl O) | AR (Indazole) | 3.5 - 4.5 |
| HBD (Acid OH) | NI (Acid O⁻) | 1.5 - 2.5 |
This model serves as a 3D query for searching large chemical databases for molecules that match these spatial and chemical requirements.
Once a pharmacophore model is validated, it can be used for virtual screening of large compound libraries (e.g., ZINC, PubChem) to identify "hits"—molecules that match the pharmacophore query. This process filters vast chemical spaces to a manageable number of candidates for further investigation.
The hits from the virtual screen would not be limited to the indazoleacetic acid scaffold but could include a diverse range of chemical structures that present the same key binding features in the correct 3D orientation. These hits can then be subjected to further computational analysis, such as molecular docking and MD simulations, to prioritize them for experimental testing. This approach has been successfully applied to various indazole-containing derivatives to identify novel inhibitors for different targets. ugm.ac.idnih.gov
Biological Activity and Preclinical Mechanistic Elucidation of 2 3 Formyl 1h Indazol 1 Yl Acetic Acid
Exploration of Biological Targets and Signaling Pathways
No published studies were identified that investigated the specific biological targets or signaling pathways modulated by 2-(3-Formyl-1H-indazol-1-yl)acetic acid. The indazole class of compounds is known to interact with a wide range of biological targets, but specific data for this molecule is lacking.
Enzyme Inhibition/Activation Studies (e.g., kinases, proteases, hydrolases, receptors)
There is no available information from enzyme inhibition or activation assays for this compound. Although various indazole derivatives have been investigated as inhibitors of enzymes such as fibroblast growth factor receptors (FGFR), anaplastic lymphoma kinase (ALK), and indoleamine 2,3-dioxygenase 1 (IDO1), no such data exists specifically for the 3-formyl-1-yl acetic acid derivative.
Receptor Binding Assays (e.g., GPCRs, nuclear receptors, ion channels)
No data from receptor binding assays for this compound could be located in the scientific literature.
Protein-Protein Interaction Modulation
There are no published studies describing the modulation of protein-protein interactions by this compound.
Nucleic Acid Interaction Studies (e.g., DNA, RNA)
No research was found that details any interaction between this compound and nucleic acids such as DNA or RNA.
In Vitro Cellular Assays and Phenotypic Screening
No published results from in vitro cellular assays or phenotypic screening specifically involving this compound were identified. While related indazole compounds have been shown to possess antiproliferative and pro-apoptotic activities in various cancer cell lines, these findings cannot be directly attributed to the subject compound.
Cell Line-Based Activity Assays (e.g., proliferation, migration, apoptosis, differentiation)
Specific data regarding the effect of this compound on cell proliferation, migration, apoptosis, or differentiation in any cell line is not available in the current scientific literature. Studies on other indazole derivatives have shown effects such as the induction of apoptosis and inhibition of cell proliferation, but these are not specific to the compound .
Data Tables
No specific experimental data for this compound was found to populate data tables for biological activity.
Reporter Gene Assays for Pathway Activation/Inhibition
Specific reporter gene assay data for this compound is not publicly available. However, the indazole scaffold is a component of molecules known to modulate key signaling pathways. For instance, some indazole derivatives have been identified as inhibitors of kinases such as VEGFR-2, which are crucial in angiogenesis. rsc.org Reporter gene assays are a common tool to assess the impact of compounds on specific signaling pathways, such as those regulated by NF-κB, AP-1, or other transcription factors involved in inflammation and cancer.
High-Throughput Screening (HTS) Approaches for Initial Hit Identification
While there is no specific information detailing the identification of this compound through high-throughput screening, HTS campaigns are a standard method for discovering novel bioactive molecules. For example, HTS has been employed to identify indazole-based inhibitors of various enzymes and receptors. nih.gov Such screens typically involve testing large libraries of chemical compounds for their ability to modulate a specific biological target.
Preclinical In Vivo Pharmacological Studies (Animal Models Only)
Detailed in vivo pharmacological data for this compound are not available in the public domain. The following subsections describe the types of studies that are typically conducted for compounds of this class.
Efficacy Studies in Disease-Specific Animal Models
While no specific efficacy data exists for this compound, other indazole derivatives have been evaluated in various animal models. For example, a substituted indazole derivative, compound 2f, demonstrated the ability to suppress tumor growth in a 4T1 breast cancer mouse model. rsc.org Studies in animal models of inflammation have also been conducted for other indazole compounds. researchgate.net
Pharmacokinetic Profiling in Animal Species
There is no publicly available information on the pharmacokinetic profile of this compound in animal species. Pharmacokinetic studies are essential to determine a compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its development as a potential therapeutic agent.
Target Engagement Studies in Preclinical Models
Information regarding in vivo target engagement for this compound is not available. Such studies are crucial to confirm that a compound interacts with its intended biological target in a living organism, which can be assessed through various methods, including biomarker analysis and imaging techniques.
Structure-Activity Relationship (SAR) Studies for this compound Analogues
Specific structure-activity relationship (SAR) studies for analogues of this compound have not been reported. However, SAR studies are a cornerstone of medicinal chemistry for optimizing lead compounds. For the broader class of indazole derivatives, SAR studies have been conducted to improve potency and selectivity. For instance, modifications at various positions of the indazole ring have been shown to significantly impact the biological activity of these compounds. nih.govresearchgate.net The synthesis of various substituted indazole acetic acids has been reported, providing a foundation for potential SAR exploration. diva-portal.org
Impact of Formyl Group Modifications on Biological Activity and Selectivity
The formyl group at the C3 position of the indazole ring is a critical determinant of biological activity. This aldehyde functionality can act as a key intermediate for the synthesis of a variety of polyfunctionalized 3-substituted indazoles. nih.govrsc.org Modifications of this group can significantly impact the compound's interaction with biological targets.
Research on related indazole-3-carboxamides, which can be synthesized from 1H-indazole-3-carboxaldehydes, has demonstrated the importance of the C3 substituent's nature and orientation for biological activity. nih.govnih.gov For instance, in a series of indazole-3-carboxamides studied as calcium-release activated calcium (CRAC) channel blockers, the specific regiochemistry of the amide linker at the C3 position was found to be crucial for inhibitory activity. nih.govnih.gov This suggests that the formyl group in this compound could be a key site for derivatization to modulate potency and selectivity.
Derivatives of 1H-indazole-3-carboxaldehyde have shown potential as kinase inhibitors, a class of drugs often used in oncology. nih.govnih.gov The aldehyde can serve as a precursor for creating compounds that interact with the hinge region of kinases, a common binding motif for inhibitors. The electron-withdrawing nature of the formyl group can also influence the electronic properties of the indazole ring system, which in turn can affect binding affinities to target proteins.
The following table summarizes the impact of modifications at the C3 position on the biological activity of indazole derivatives, based on studies of related compounds.
| Modification at C3 Position | Observed Impact on Biological Activity | Compound Class Studied | Reference |
| Carboxamide | Activity dependent on amide regiochemistry | Indazole-3-carboxamides | nih.govnih.gov |
| Ethynyl | Inhibition of PI3K/AKT/mTOR pathway | 3-Ethynyl-1H-indazoles | nih.gov |
| Pyrrolopyridinyl | Potent anti-proliferative effects | 3-(Pyrrolopyridin-2-yl)indazoles | nih.gov |
This table is illustrative and based on data from related indazole derivatives, not this compound itself.
Role of the Acetic Acid Side Chain in Target Recognition and Potency
The N1-acetic acid side chain introduces a carboxylic acid group, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. A study on the synthesis of substituted indazole acetic acids highlights the utility of this moiety as a scaffold for drug discovery. diva-portal.orgresearchgate.net The carboxylic acid can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule to a specific site on a target protein.
In the context of kinase inhibition, the acetic acid moiety could interact with basic amino acid residues in the active site, such as lysine (B10760008) or arginine, thereby enhancing binding affinity. Furthermore, the presence of the acidic group can improve the aqueous solubility of the compound, which is a desirable property for drug candidates.
The length and flexibility of the acetic acid linker are also important. Variations in the side chain could alter the orientation of the indazole core within a binding pocket, leading to changes in potency and selectivity. For instance, in a study of 1H-1,2,3-triazol-1-yl)acetic acid derivatives, the acetic acid moiety was hypothesized to interact with the active site of prolyl hydroxylase domain 2 (PHD2). While most derivatives were not effective inhibitors, this highlights the potential role of this side chain in target engagement.
Influence of Indazole Ring Substitutions on Activity Profile
The substitution pattern on the benzene (B151609) portion of the indazole ring can profoundly affect the biological activity profile. A wide range of substituents, including halogens, alkyl, and alkoxy groups, have been explored in various indazole series. nih.govnih.gov These substitutions can modulate the electronic and steric properties of the molecule, influencing its ability to interact with biological targets.
For example, in a series of indazole derivatives evaluated for anti-cancer activity, substitutions at the C6 position with groups like 4-methylpiperazin-1-yl were found to be important for activity. In another study, the introduction of fluorine substituents on the indazole ring led to improved enzymatic and antiproliferative activities against fibroblast growth factor receptors (FGFR). nih.gov
The table below provides examples of how different substitutions on the indazole ring have influenced the biological activity of related compounds.
| Substitution on Indazole Ring | Position | Impact on Biological Activity | Compound Series | Reference |
| Halogens (e.g., Cl, F) | C5, C6 | Generally well-tolerated, can enhance potency | Indazole acetic acids, FGFR inhibitors | nih.govdiva-portal.org |
| Methoxy | C7 | Modulated activity | Indazole acetic acids | diva-portal.org |
| Amino | C6 | Resulted in potent Bcr-Abl inhibitors | 1H-Indazol-3-amine derivatives | nih.gov |
This table is illustrative and based on data from related indazole derivatives, not this compound itself.
Elucidation of Molecular Mechanism of Action (Preclinical Focus)
Due to the lack of specific studies on this compound, the following sections discuss potential mechanisms of action based on preclinical research on analogous indazole derivatives.
Downstream Signaling Pathway Analysis
Indazole derivatives have been shown to modulate various signaling pathways implicated in diseases such as cancer and inflammation. nih.govnih.gov For example, certain indazole compounds have been identified as inhibitors of the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth and survival. nih.gov Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
Other indazole derivatives have demonstrated inhibitory activity against kinases such as apoptosis signal-regulating kinase 1 (ASK1), which is involved in inflammatory responses. nih.gov The inhibition of ASK1 can suppress the downstream p38/JNK signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines.
In the context of cancer, some indazole compounds have been shown to induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govrsc.org These effects are often associated with an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential. rsc.org
Omics-Based Approaches (e.g., transcriptomics, proteomics, metabolomics, lipidomics)
While specific omics data for this compound are not available, these approaches are powerful tools for elucidating the mechanism of action of novel compounds.
Transcriptomics: Analyzing changes in gene expression following treatment with an indazole derivative can reveal the cellular pathways affected by the compound. For instance, a transcriptomic study could identify the upregulation of genes involved in apoptosis or the downregulation of genes promoting cell cycle progression.
Proteomics: Proteomic profiling can identify the direct protein targets of a compound and the downstream changes in protein expression. nih.govnih.gov Techniques like thermal proteome profiling (TPP) can be used to identify ligand-binding proteins in a cellular context. nih.gov A proteomic analysis of cells treated with an indazole derivative might reveal changes in the expression of key signaling proteins or enzymes.
Metabolomics and Lipidomics: These approaches can provide insights into the metabolic reprogramming induced by a compound. For example, an indazole derivative might alter cellular metabolism by affecting pathways such as glycolysis or fatty acid oxidation.
Cellular Localization and Subcellular Distribution Studies
The subcellular localization of a drug is crucial for its mechanism of action. Fluorescently-tagged probes are often used to visualize the distribution of compounds within cells. nih.govrsc.org Studies on fluorescently-labeled indole (B1671886) and indazole derivatives have shown that their localization can vary depending on the specific chemical structure, with some compounds accumulating in the mitochondria or endoplasmic reticulum. nih.govresearchgate.net
Potential Non Clinical Applications of the Indazoleacetic Acid Class
Use as Chemical Probes and Research Tools
The structural versatility of the indazoleacetic acid scaffold makes it an attractive platform for the development of sophisticated chemical probes to investigate biological systems. By incorporating reporter groups or reactive functionalities, these molecules can be transformed into tools for imaging, target identification, and proteomic studies.
Fluorescent probes are indispensable tools in modern cell biology, enabling the visualization of cellular structures and processes with high spatial and temporal resolution. The indazole moiety, with its conjugated aromatic system, can serve as a core for the development of novel fluorophores.
Researchers have successfully synthesized indazole-based fluorescent dyes with promising properties for cellular imaging. For instance, a novel fluorescent probe was developed by fusing an indazole moiety with a rhodamine dye. This probe, InRh, demonstrated stable fluorescence in aqueous solutions across a broad pH range (1.0–10.0). By modifying the spirolactone ring of InRh to a closed spirolactam ring, a selective "off-on" fluorescent probe for mercury ions (Hg²⁺) was created. This probe exhibited a significant fluorescence enhancement and a visible color change upon binding to Hg²⁺, with a low detection limit of 0.33 nM, making it suitable for cell imaging applications. researchgate.net
In another study, indole (B1671886) and indazole derivatives incorporating salicylaldimine were synthesized to create novel fluorescent materials. These compounds exhibited aggregation-induced emission (AIE) properties, which is advantageous for imaging in aggregated states like gels and solutions. The fluorescence emission of these materials could be tuned from turquoise to orange by altering the substitution pattern on the benzoheterocycle scaffold. rsc.org Furthermore, some of these AIE materials acted as smart fluorescence sensors for the detection of Cu²⁺ ions. rsc.org
The development of 2-aryl-2H-indazoles has also opened up new possibilities for creating fluorophores. These compounds can be synthesized in a single step with high functional group compatibility, and initial spectroscopic characterization has confirmed their fluorescent properties. organic-chemistry.org These findings highlight the potential of the indazole scaffold as a versatile platform for creating a new class of fluorescent probes for various bioimaging applications.
Identifying the molecular targets of bioactive compounds is a critical step in understanding their mechanism of action and potential off-target effects. Affinity-based probes, which typically consist of a ligand, a reactive group for covalent bond formation, and a reporter tag, are powerful tools for target deconvolution and proteomics. acs.orgresearchgate.net Photoaffinity labeling (PAL) is a particularly effective technique that uses a photo-activatable cross-linking group to covalently link the probe to its binding partners upon UV irradiation, capturing both high- and low-affinity interactions in a cellular context. nih.govnih.gov
While the direct application of "2-(3-Formyl-1H-indazol-1-yl)acetic acid" as an affinity probe has not been reported, the indazole scaffold is a promising candidate for the design of such tools. The synthesis of indazole derivatives with various functional groups that could serve as attachment points for photo-cross-linkers and reporter tags is well-established. organic-chemistry.orgnih.gov For example, the development of isoxazole (B147169) as a "native" photo-cross-linker, a common pharmacophore in many drugs, suggests that other heterocyclic scaffolds like indazole could be similarly functionalized. researchgate.net
The general strategy for creating an affinity probe involves modifying a known bioactive molecule with a photo-cross-linking moiety (e.g., diazirine, benzophenone, or aryl azide) and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry). nih.govnih.gov Given the numerous reports on the biological activities of indazole derivatives against targets like protein kinases, there is significant potential to develop indazole-based affinity probes to further elucidate their mechanisms of action and identify novel binding partners. nih.govnih.govresearchgate.netnih.govnih.gov
Applications in Material Sciences (if reported in academic literature)
The ability of indazole derivatives to coordinate with metal ions and participate in self-assembly processes makes them intriguing building blocks for the creation of novel materials with unique properties.
Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. The indazole ring, with its nitrogen atoms, can act as a ligand for metal ions, leading to the formation of coordination polymers and other self-assembled structures.
A notable example is the synthesis of five novel 2D-coordination polymers based on 1H-indazole-4-carboxylic acid and various transition metal ions (Co, Ni, Cu, Zn, and Cd). rsc.orgrsc.org These materials were synthesized via solvothermal methods and exhibited interesting magnetic and luminescence properties. rsc.orgrsc.org The copper-based polymer displayed an unusual spin-canted effect, while the cobalt-containing material behaved as a field-induced single-molecule magnet. rsc.orgrsc.org The zinc and cadmium polymers showed interesting luminescence properties, with the zinc-based material being non-toxic to both cancerous and non-cancerous cell lines, suggesting its potential for further development as a luminescent material. rsc.orgrsc.org
The ability of indazole derivatives to participate in "click chemistry" has also been utilized to create bidentate ligands for coordination with metals like iridium. acs.org This approach allows for the modular synthesis of complex structures with potential applications in catalysis and materials science. acs.org The self-assembly of imidazole (B134444) and carboxylic acids into well-defined hydrogen-bonded layers further illustrates the potential of related heterocyclic systems in crystal engineering and the design of functional materials. researchgate.net
The incorporation of functional moieties like indazole into polymer chains can impart specific properties to the resulting material, such as enhanced thermal stability, specific binding capabilities, or optical characteristics. While the direct use of "this compound" in functional polymers or coatings is not documented in the reviewed literature, the versatility of the indazole scaffold suggests its potential in this area.
For instance, 4-Fluoro-1H-indazole is a versatile building block for the synthesis of semiconducting molecules and polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com The fluorine substitution allows for tuning of the material's energy gap and promotes intermolecular interactions like π-π stacking and hydrogen bonding, which are crucial for charge transport in electronic devices. ossila.com The pyrazole (B372694) moiety within the indazole structure can also coordinate with metal centers to form phosphorescent materials for OLED applications. ossila.com These examples with a closely related indazole derivative underscore the potential for the broader indazoleacetic acid class to be incorporated into functional polymeric systems.
Role in Agrochemical Research (if reported in academic literature)
The indazole scaffold has emerged as a promising fragment in the design of new agrochemicals, particularly herbicides. mdpi.com Research in this area focuses on synthesizing novel indazole derivatives and evaluating their efficacy against various weed species.
A recent study detailed the design and synthesis of novel 6-indazolyl-2-picolinic acids as potential herbicides. mdpi.com These compounds were developed by replacing the pyrazolyl group in existing herbicidal compounds with an indazolyl group. mdpi.com The synthesized compounds, including those with an acetic acid-like picolinic acid moiety, exhibited excellent herbicidal activity against several weed species. mdpi.com Structure-activity relationship (SAR) studies revealed that the position and electronic properties of substituents on the indazole ring significantly influence the herbicidal potency. mdpi.com For example, compounds with substituents at the 4-position of the indazole ring generally showed better inhibitory effects on weed root growth than those with substituents at the 5-position. mdpi.com Furthermore, the introduction of electron-withdrawing groups on the indazole ring tended to enhance herbicidal activity. mdpi.com
The mechanism of action for some of these indazole-based herbicides is believed to be similar to that of synthetic auxins, which mimic the natural plant hormone indole-3-acetic acid (IAA). mdpi.comnih.gov These herbicides interfere with plant growth processes, leading to symptoms like bending and twisting of stems and leaves, and ultimately, plant death. purdue.eduyoutube.com The development of indazole-based herbicides is a promising strategy to combat weed resistance to existing chemistries. mdpi.com
Herbicidal or Pesticidal Activity (Preclinical/In Vitro)
The indazole moiety is considered a promising fragment in the development of new herbicidal compounds. nih.gov Research has explored the herbicidal potential of indazole derivatives, including those with an acetic acid-like functional group.
A study focused on newly synthesized 6-indazolyl-2-picolinic acids, which are structurally related to indazoleacetic acids, demonstrated significant herbicidal effects. nih.govnih.gov In post-emergence applications, the majority of the tested compounds showed a 100% herbicidal effect against broadleaf weeds such as Amaranthus retroflexus (redroot pigweed) and Chenopodium album (common lambsquarters) at a concentration of 250 g/ha. nih.gov
The mechanism of action for these 6-indazolyl-2-picolinic acids appears to differ from typical auxinic herbicides. It was observed that these compounds induced the upregulation of genes associated with ethylene (B1197577) and abscisic acid (ABA) production (ACS7 and NCED3), while down-regulating auxin influx and efflux. This suggests that they may cause plant death by promoting ethylene release and ABA production over a short period. nih.gov
One particular compound from this study, 4-amino-3,5-dichloro-6-(4-fluoro-2H-indazol-2-yl)-2-picolinic acid (a derivative, not the subject compound), exhibited root inhibitory activity on Brassica napus (rapeseed) and Abutilon theophrasti (velvetleaf) that was significantly greater than the commercial herbicide picloram (B1677784) at a concentration of 10 µM. nih.govnih.gov
Interactive Data Table: Herbicidal Activity of Selected 6-Indazolyl-2-picolinic Acid Derivatives
| Compound Name | Target Weed | Application Rate (g/ha) | Observed Effect | Reference |
| Various 6-indazolyl-2-picolinic acids | Amaranthus retroflexus | 250 | 100% herbicidal effect | nih.gov |
| Various 6-indazolyl-2-picolinic acids | Chenopodium album | 250 | 100% herbicidal effect | nih.gov |
| 4-amino-3,5-dichloro-6-(4-fluoro-2H-indazol-2-yl)-2-picolinic acid | Brassica napus | 10 µM (in vitro) | > picloram root inhibition | nih.govnih.gov |
| 4-amino-3,5-dichloro-6-(4-fluoro-2H-indazol-2-yl)-2-picolinic acid | Abutilon theophrasti | 10 µM (in vitro) | > picloram root inhibition | nih.govnih.gov |
While these findings highlight the potential of the broader indazole class in herbicide development, specific preclinical or in vitro studies on the pesticidal activity of this compound itself are not extensively reported in the available academic literature.
Plant Growth Regulation Properties
The structural analogy between indazoleacetic acids and the natural auxin indole-3-acetic acid (IAA) suggests their potential to act as plant growth regulators. Auxins are crucial hormones that control many aspects of plant growth and development, including cell division and elongation. nih.govmdpi.com
Research has shown that indazole derivatives can indeed influence plant growth. A study on 3-arylindazol-1-acetic acids found that these compounds can act as growth inhibitors for the early stages of plant development, which could be beneficial for seed storage. medcraveonline.com Indazoles and 1H-indazole have been described as growth inhibitors when applied to the soil before or after seed germination, indicating their potential to control unwanted plant growth. medcraveonline.com Furthermore, some indazole-3-acetic acids have been noted for their role in thinning young fruits and blossoms on fruit trees. medcraveonline.com
The specific compound class of 3-aryl-1H-indazoles has been identified as an inhibitor of early plant growth, which may have applications in preserving seeds. medcraveonline.com
While the general class of indazole acetic acids shows potential for plant growth regulation, detailed studies specifically characterizing the plant growth regulating properties of this compound have not been prominently reported in the academic literature.
Catalytic Applications (if reported in academic literature)
The potential for this compound and its class to be used in catalysis, either as organocatalysts or as ligands for metal-catalyzed reactions, has been considered.
Organocatalysis
Based on a review of the available academic literature, there are no specific reports on the use of this compound or other indazoleacetic acid derivatives as organocatalysts. While the synthesis of indazole derivatives may involve organocatalytic steps, the compounds themselves have not been documented as catalysts in this context.
Ligands for Metal-Catalyzed Reactions
The synthesis of various indazole derivatives often employs transition-metal catalysts. researchgate.net For example, rhodium(III)-catalysts have been used in the reaction of 2-aryl-2H-indazoles with maleimides in the presence of acetic acid. ijsdr.org However, a comprehensive search of the academic literature did not yield any studies where this compound or the broader class of indazoleacetic acids are utilized as ligands for metal-catalyzed reactions. While indazole phosphine (B1218219) ligands have been designed and used in gold(I) catalysis, these are structurally distinct from indazoleacetic acids. nih.gov
Future Research Directions and Emerging Challenges in the Study of 2 3 Formyl 1h Indazol 1 Yl Acetic Acid
Development of Novel and Efficient Synthetic Routes for the Compound and its Derivatives
The development of efficient and sustainable synthetic methods is paramount for the exploration of 2-(3-Formyl-1H-indazol-1-yl)acetic acid and its analogues. While traditional methods for indazole synthesis exist, modern techniques offer significant advantages in terms of yield, purity, and environmental impact.
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in modern organic synthesis. Its application to the synthesis of heterocyclic compounds, including indazoles, offers benefits such as enhanced safety, improved reaction control, and facile scalability. Future research could focus on developing a continuous flow process for the synthesis of this compound. This would likely involve the optimization of reaction parameters such as temperature, pressure, and residence time to maximize yield and purity. The integration of in-line analytical techniques could allow for real-time monitoring and optimization of the reaction.
Photocatalysis and electrosynthesis represent green and efficient alternatives to traditional synthetic methods. These techniques often proceed under mild conditions and can enable novel chemical transformations. Recent studies have demonstrated the utility of electrochemical methods in the synthesis of 1H-indazoles. The selective synthesis of 1H-indazoles and their N-oxides has been achieved through electrochemical means, with the outcome being dependent on the cathode material used. These approaches could be adapted for the synthesis of this compound, potentially offering a more sustainable and efficient route. Further exploration into visible-light photoredox catalysis could also unveil new pathways for the construction and functionalization of the indazole ring system.
Discovery of Unexplored Biological Targets and Therapeutic Areas (Preclinical Perspective)
The indazole core is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov This suggests that this compound and its derivatives could have a wide range of therapeutic applications.
Drug repurposing, the identification of new uses for existing drugs, is a time- and cost-effective strategy in drug discovery. nih.gov Given the broad biological activities of indazole derivatives, a systematic screening of this compound against a diverse panel of biological targets could reveal unexpected therapeutic opportunities. For instance, various indazole derivatives have shown potent activity as kinase inhibitors, targeting enzymes like VEGFR-2, EGFR, and ERK. nih.govnih.gov A focused investigation into the kinase inhibitory profile of this compound could identify its potential as an anticancer agent.
Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. Multi-target drugs, which are designed to interact with several targets simultaneously, can offer superior efficacy and a reduced likelihood of drug resistance. The indazole scaffold is well-suited for the development of multi-target agents. For example, indazole derivatives have been designed as dual inhibitors of cholinesterases and BACE1 for the potential treatment of Alzheimer's disease. nih.gov Future research could explore the potential of this compound as a scaffold for the design of multi-target ligands, potentially through the strategic modification of the formyl and acetic acid moieties to engage with different biological targets.
Advancements in Computational Modeling for Structure-Based Design
Computational modeling plays an increasingly vital role in modern drug discovery, enabling the rational design of new therapeutic agents.
Structure-based drug design, which relies on the three-dimensional structure of a biological target, can be a powerful tool for the optimization of lead compounds. Molecular docking studies could be employed to predict the binding mode of this compound to various protein targets. For instance, docking studies have been used to understand the binding of indazole derivatives to the active sites of enzymes like aromatase and MAPK1. mdpi.com These computational predictions can guide the synthesis of new derivatives with improved potency and selectivity. Density Functional Theory (DFT) calculations can also be utilized to study the electronic properties of the molecule, providing insights into its reactivity and potential interactions with biological targets. nih.govresearchgate.net
Table 1: Investigated Biological Targets of Indazole Scaffolds
| Target Class | Specific Examples | Therapeutic Area |
|---|---|---|
| Kinases | VEGFR-2, EGFR, ERK, Bcr-Abl | Cancer |
| Enzymes | Cholinesterases, BACE1, Aromatase, MAPK1 | Alzheimer's Disease, Cancer |
| Receptors | 5-HT3 | Nausea/Vomiting |
Enhanced Simulation Techniques for Complex Biological Systems
The future exploration of this compound's therapeutic potential will heavily rely on advanced computational simulations to model its interactions with complex biological targets. While initial docking studies can predict binding modes, more sophisticated techniques are required to understand the dynamic nature of these interactions.
Molecular Dynamics (MD) Simulations: MD simulations can provide atomic-level insights into the stability of the compound-target complex over time. By simulating the movements of the protein and the ligand, researchers can identify key conformational changes, the role of solvent molecules, and the precise nature of the binding forces, which are crucial for understanding the mechanism of action.
Quantum Mechanics/Molecular Mechanics (QM/MM): For interactions involving bond making/breaking or significant electronic polarization, such as enzymatic reactions, QM/MM methods will be indispensable. This hybrid approach treats the active site (the ligand and surrounding residues) with high-accuracy quantum mechanics, while the rest of the protein is handled by more efficient molecular mechanics, providing a balance of accuracy and computational feasibility.
Free Energy Perturbation (FEP): Predicting the binding affinity of novel derivatives of this compound is a significant challenge. FEP and related alchemical free energy calculations can provide highly accurate predictions of the relative binding energies of a series of congeners, guiding synthetic efforts towards more potent compounds and reducing the need for extensive empirical screening.
These simulation techniques will be critical in elucidating how the formyl and carboxylic acid groups of the parent compound contribute to target binding and in designing next-generation analogs with improved affinity and selectivity.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and optimization of new chemical entities based on the this compound scaffold. These technologies can analyze vast datasets to identify patterns that are not apparent to human researchers.
Predictive Modeling: AI/ML models can be trained to predict various properties of novel derivatives, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This allows for the in silico screening of virtual libraries, prioritizing compounds with a higher probability of success in preclinical and clinical development.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the core indazole structure. By providing the model with desired properties (e.g., high affinity for a specific target, low predicted toxicity), it can generate novel chemical structures that chemists can then synthesize and test.
Target Identification and Polypharmacology: ML algorithms can analyze biological data to identify potential new targets for this compound and its derivatives. Furthermore, they can predict potential off-target effects, helping to build a more comprehensive safety profile early in the discovery process.
The integration of AI will accelerate the design-synthesize-test-analyze cycle, making the search for optimized indazole-based drug candidates more efficient and cost-effective.
Addressing Challenges in Preclinical Development and Lead Optimization
Translating a promising compound from the laboratory to a clinical candidate involves overcoming significant preclinical challenges. For derivatives of this compound, key areas of focus will be bioavailability, metabolic stability, and potential resistance mechanisms.
Improving Bioavailability and Metabolic Stability in Animal Models
Poor bioavailability and rapid metabolism are common reasons for the failure of drug candidates. The carboxylic acid moiety in this compound, while potentially crucial for target binding, can lead to low membrane permeability and rapid clearance.
Structural Modification: Medicinal chemists can systematically modify the indazole core or the acetic acid side chain to block sites of metabolic attack by enzymes such as cytochrome P450s. This could involve the introduction of fluorine atoms or other metabolically robust groups.
Physicochemical Property Tuning: Optimizing properties like lipophilicity (logP) and polar surface area (PSA) is crucial for balancing solubility and permeability, which are key determinants of oral bioavailability.
A detailed understanding of the compound's metabolic fate through in vitro and in vivo studies will guide these optimization efforts.
Table 1: Strategies for Enhancing Bioavailability and Stability
| Challenge | Proposed Strategy | Rationale |
| Low Permeability | Prodrug approach (see 8.5); Reduction of polar surface area. | Masking polar groups like carboxylic acids can increase lipophilicity and facilitate passive diffusion across cell membranes. |
| Rapid Metabolism | Introduction of blocking groups (e.g., fluorine); Isosteric replacement of labile groups. | Steric or electronic shielding can prevent metabolic enzymes from accessing and modifying the compound. |
| Poor Solubility | Salt formation; Formulation with solubility enhancers. | Improving aqueous solubility is critical for absorption after oral administration. |
Overcoming Resistance Mechanisms (if applicable in relevant biological systems)
Should derivatives of this compound be developed for indications like oncology, where drug resistance is a major challenge, proactive strategies will be needed. rsc.org
Target Modification: If resistance arises from mutations in the target protein that reduce compound binding, new derivatives could be designed to bind to the mutated target or to a different, allosteric site.
Bypassing Efflux Pumps: Cancer cells can develop resistance by overexpressing efflux pumps that actively remove drugs from the cell. Designing compounds that are not substrates for these pumps or co-administering them with efflux pump inhibitors are potential strategies.
Understanding the molecular basis of potential resistance will be key to designing second-generation compounds that can maintain efficacy over time.
Exploration of Prodrug Strategies for the Carboxylic Acid Functionality to Enhance Delivery
The carboxylic acid group of this compound is an ideal handle for prodrug design. A prodrug is an inactive or less active molecule that is metabolically converted to the active parent drug in vivo. nih.gov This strategy is frequently used to improve the physicochemical properties of a drug, particularly its oral absorption. uobabylon.edu.iqresearchgate.net
Masking the polar carboxylic acid via esterification can significantly increase the lipophilicity of the molecule, thereby enhancing its ability to cross biological membranes. researchgate.netmdpi.com Once absorbed, the ester prodrug is cleaved by ubiquitous esterase enzymes in the plasma and tissues to release the active carboxylic acid. uobabylon.edu.iq
Table 2: Potential Ester Prodrugs of this compound
| Prodrug Type | Example Promoieties | Potential Advantages |
| Simple Alkyl Esters | Methyl, Ethyl, Isopropyl | Simple to synthesize; predictable hydrolysis. |
| Acyloxymethyl Esters | Pivaloyloxymethyl (POM) | Can undergo rapid intracellular hydrolysis. |
| Amino Acid Esters | Valine, Leucine | Can utilize amino acid transporters for improved absorption. |
| Carbonate Esters | Ethoxycarbonyloxymethyl | Offers a different hydrolysis profile that can be tuned. |
Development of Advanced Analytical Techniques for In Vivo Quantification in Preclinical Models
Accurate quantification of a drug and its metabolites in biological matrices is fundamental to understanding its pharmacokinetics and pharmacodynamics. For this compound and its derivatives, robust and sensitive analytical methods are essential for preclinical development.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. nih.gov Developing a validated LC-MS/MS method will be a top priority for measuring compound concentrations in plasma, tissues, and urine from animal models. This data is crucial for determining key pharmacokinetic parameters like half-life, clearance, and volume of distribution.
High-Resolution Mass Spectrometry (HRMS): HRMS can be employed for metabolite identification studies. By comparing samples from dosed and control animals, researchers can identify and structurally elucidate the metabolites of the parent compound, providing critical insights into its metabolic pathways.
In Vivo Imaging Techniques: For specific applications, derivatives of this compound could be labeled with radioisotopes (for PET or SPECT imaging) or fluorescent probes. nih.govxjtu.edu.cn These non-invasive techniques allow for the real-time visualization of the drug's distribution throughout the body, providing valuable information on target engagement and accumulation in tissues of interest. xjtu.edu.cn
These advanced analytical techniques provide the critical data needed to build a comprehensive understanding of how the compound behaves in a living system, guiding dose selection and risk assessment for potential clinical trials. orientjchem.org
Conclusion
Summary of Key Research Findings Pertaining to 2-(3-Formyl-1H-indazol-1-yl)acetic acid
Research surrounding this compound has primarily centered on its utility as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The indazole ring system is a well-established "privileged scaffold" in medicinal chemistry, known to be a core component of numerous bioactive compounds. Derivatives of indazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.
The specific structure of this compound, featuring both a reactive formyl group at the 3-position and an acetic acid moiety at the N-1 position, makes it a versatile building block. The formyl group can readily participate in reactions to introduce diverse structural motifs, while the acetic acid group can be modified, for instance, to form amides. This dual functionality allows for the systematic structural modification and exploration of the chemical space around the indazole core.
A significant area of investigation has been the use of indazole derivatives in the development of kinase inhibitors for cancer therapy. While direct studies on the biological activity of this compound itself are not extensively documented, its role as a precursor is crucial. For example, the related 1H-indazole-3-amine structure is a known hinge-binding fragment in certain kinase inhibitors. The synthesis of various substituted indazole acetic acids has been a focus, highlighting the importance of these scaffolds in drug discovery programs.
Table 1: Summary of Research Focus on Indazole Acetic Acid Derivatives
| Research Area | Key Findings and Applications |
| Synthetic Utility | Serves as a versatile intermediate due to the reactive formyl and acetic acid groups. |
| Medicinal Chemistry | The indazole core is a privileged scaffold in drug discovery. |
| Kinase Inhibition | Indazole derivatives are key components in the development of anticancer agents. |
| Scaffold Development | A platform for creating diverse libraries of compounds for biological screening. |
Overall Significance of this compound in Contemporary Chemical and Biological Research
This compound, therefore, contributes significantly to the expansion of chemical libraries available for high-throughput screening and lead optimization. The ability to readily modify its structure allows researchers to investigate structure-activity relationships (SAR), a fundamental process in medicinal chemistry aimed at designing more potent and selective drugs. The pursuit of novel indazole-based compounds is driven by the need for new treatments for a range of diseases, most notably cancer.
Outlook on the Continued Scholarly Exploration of the Indazoleacetic Acid Chemical Space and its Research Potential
The future for research into the indazoleacetic acid chemical space appears robust and promising. The versatility of the indazole scaffold suggests that many more derivatives with unique biological activities are yet to be discovered. Continued exploration is expected to focus on several key areas:
Novel Synthetic Methodologies: The development of more efficient, sustainable, and versatile synthetic routes to functionalized indazoleacetic acids will remain a priority. This will enable the creation of even more diverse molecular architectures.
Expansion of Biological Targets: While kinase inhibition is a major focus, the broad biological activity of indazole derivatives suggests that new compounds derived from precursors like this compound could be effective against other targets, including those relevant to infectious diseases, neurodegenerative disorders, and inflammation.
Structure-Based Drug Design: As more crystal structures of indazole derivatives bound to their biological targets become available, researchers will be able to employ more sophisticated computational and structure-based design strategies. This will facilitate the rational design of next-generation inhibitors with improved efficacy and safety profiles.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(3-Formyl-1H-indazol-1-yl)acetic acid in a laboratory setting?
- Methodological Answer : The compound can be synthesized via condensation reactions involving 3-formylindazole derivatives and activated acetic acid moieties. For example, refluxing 3-formyl-1H-indazole with chloroacetic acid in the presence of a base (e.g., sodium acetate) under acidic conditions (acetic acid) is a common approach. Continuous-flow synthesis (as demonstrated for structurally similar compounds) may improve yield and sustainability by enhancing mixing and heat transfer . Purification typically involves recrystallization or column chromatography, with purity confirmed via HPLC or melting point analysis.
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- FT-IR/Raman : Identify characteristic vibrational modes (e.g., formyl C=O stretch at ~1700 cm⁻¹, carboxylic acid O-H stretch at ~2500–3300 cm⁻¹). Compare experimental spectra with DFT-calculated vibrational frequencies to validate assignments .
- NMR : H NMR should show peaks for the indazole aromatic protons (δ 7.5–8.5 ppm), formyl proton (δ ~9.8–10.2 ppm), and acetic acid methylene protons (δ ~4.5–5.0 ppm). C NMR confirms carbonyl carbons (formyl: ~190 ppm; carboxylic acid: ~170 ppm) .
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths and angles. WinGX/ORTEP can visualize anisotropic displacement ellipsoids .
Q. What safety precautions should be taken when handling this compound in laboratory experiments?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) due to potential irritancy. Avoid inhalation/ingestion; work in a fume hood.
- First Aid : For skin contact, wash with soap/water. For eye exposure, rinse for 15+ minutes with water. Consult a physician if symptoms persist .
- Storage : Store in a cool, dry place away from oxidizers. Monitor stability via periodic TLC/HPLC to detect decomposition.
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict the reactivity and stability of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electronic properties (HOMO-LUMO gaps, dipole moments). Compare with experimental data to assess tautomeric preferences (e.g., indazole vs. carboxylate protonation states) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO, water) to study aggregation behavior or solubility. Use Gaussian or ORCA software for energy minimization.
- Reactivity Prediction : Apply Fukui indices to identify nucleophilic/electrophilic sites for reaction pathway analysis .
Q. What strategies are effective in resolving discrepancies between experimental and theoretical data in the vibrational analysis of this compound?
- Methodological Answer :
- Baseline Correction : Ensure experimental spectra are baseline-corrected to remove noise.
- Scaling Factors : Apply empirical scaling factors (e.g., 0.96–0.98 for B3LYP/6-311++G(d,p)) to align DFT frequencies with observed peaks .
- Solvent Effects : Incorporate polarizable continuum models (PCM) in calculations to account for solvent-induced shifts.
- Isotopic Substitution : Compare deuterated analogs to validate assignments of O-H/N-H stretches.
Q. What are the best practices for optimizing reaction conditions to minimize by-products during synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to identify optimal conditions. For example, higher temperatures may accelerate formylation but increase decarboxylation risks.
- By-Product Analysis : Use LC-MS to detect impurities (e.g., unreacted starting materials, dimerization products). Adjust stoichiometry or add scavengers (e.g., molecular sieves for water-sensitive steps) .
- Green Chemistry : Replace traditional reflux with microwave-assisted or flow chemistry to enhance reproducibility and reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
